![molecular formula C7H10O3 B13085146 1-Hydroxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13085146.png)
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a hexane ring fused to a spiro center bearing a hydroxy group and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-Hydroxyspiro[2.3]hexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of spiro[2.3]hexane-1-carboxylic acid with appropriate reagents to introduce the hydroxy group at the spiro center Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-Hydroxyspiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow the compound to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function . These interactions can modulate various biological processes, making the compound of interest for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid can be compared with other similar compounds, such as:
5-Hydroxyspiro[2.3]hexane-1-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position of the hydroxy group.
Spiro[2.3]hexane-1-carboxylic acid: This compound lacks the hydroxy group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H10O3 |
---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
2-hydroxyspiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-5(9)7(10)4-6(7)2-1-3-6/h10H,1-4H2,(H,8,9) |
InChI-Schlüssel |
ILOWHBFERLRQDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC2(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.